molecular formula C14H21N6.C2H3O2<br>C16H24N6O2 B12683914 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate CAS No. 84051-82-1

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate

Cat. No.: B12683914
CAS No.: 84051-82-1
M. Wt: 332.40 g/mol
InChI Key: FBFPEWLYPDEMMO-UHFFFAOYSA-M
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Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, to form the diazonium salt. This intermediate is then reacted with the triazole compound under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing from trans to cis form upon exposure to light. This property is exploited in various applications, including photoresponsive materials. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to undergo photoisomerization and its stability under various conditions make it particularly valuable in applications requiring precise control of molecular interactions .

Biological Activity

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is an azo compound characterized by its vibrant color and unique chemical properties. This compound exhibits potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

  • Molecular Formula : C16H24N6O2
  • Molecular Weight : 332.40 g/mol
  • CAS Number : 94292-04-3

The biological activity of this compound is primarily attributed to its interaction with molecular targets through the azo and triazolium functional groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The electronic properties influenced by the diethylamino and azo groups play a significant role in its activity.

Antioxidant Activity

Research indicates that azo compounds like this compound may exhibit antioxidant properties. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Assay Results

CompoundEC50 (mg/mL)Reference
This compound0.015 ± 0.002
Vitamin E (Control)0.030 ± 0.002

This table demonstrates that the compound has a lower EC50 value compared to Vitamin E, indicating stronger antioxidant activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound in cancer cell lines. The results suggest that it may possess selective cytotoxic effects against certain cancer types while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer cell lines.

Case Studies

Several studies have explored the biological effects of similar compounds within the same family:

  • Study on Azo Compounds : A study demonstrated that azo compounds could induce apoptosis in cancer cells through oxidative stress mechanisms. The findings suggest that modifications in the molecular structure can enhance or reduce cytotoxic effects depending on the substituents present on the aromatic rings .
  • Triazolium Derivatives : Research on triazolium derivatives has shown potential as antimicrobial agents. The interaction of these compounds with bacterial membranes suggests a mechanism of action that disrupts cellular integrity.

Properties

CAS No.

84051-82-1

Molecular Formula

C14H21N6.C2H3O2
C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate

InChI

InChI=1S/C14H21N6.C2H4O2/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-2(3)4/h7-11H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FBFPEWLYPDEMMO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.CC(=O)[O-]

Origin of Product

United States

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